molecular formula C15H24N2O3S B14919724 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B14919724
M. Wt: 312.4 g/mol
InChI Key: YFYVFLLJKAPOFC-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 3-methoxybenzyl group at the N1 position and a propylsulfonyl group at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions. The 3-methoxybenzyl moiety may enhance solubility and hydrogen-bonding capacity, while the sulfonyl group contributes to metabolic stability and electronic effects.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O3S/c1-3-11-21(18,19)17-9-7-16(8-10-17)13-14-5-4-6-15(12-14)20-2/h4-6,12H,3,7-11,13H2,1-2H3

InChI Key

YFYVFLLJKAPOFC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with a propylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(3-hydroxybenzyl)-4-(propylsulfonyl)piperazine.

    Reduction: Formation of 1-(3-methoxybenzyl)-4-(propylthio)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Positional Effects: Meta vs. Para Substitution

  • 4-Methoxyphenylpiperazine (4-MeOPP) : A positional isomer with a para-methoxy group (). Para-substituted analogs often exhibit stronger receptor affinity due to optimal steric alignment. For example, in antifungal studies, para-methoxy derivatives (e.g., compound 1c in ) showed superior Candida albicans hyphae inhibition compared to meta-substituted variants.
  • Implications for Target Compound : The 3-methoxybenzyl group may reduce antifungal efficacy compared to para-substituted analogs but could improve solubility or alter CNS penetration due to reduced steric hindrance.

Sulfonyl Group Variations

  • 1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine (): Features a toluenesulfonyl (tosyl) group. Tosyl groups are electron-withdrawing and may enhance stability but reduce bioavailability.
  • Sulfonamide-Piperazine Hybrids (): Sulfonamide derivatives demonstrated enhanced antibacterial activity, suggesting the target’s sulfonyl group could confer similar properties. However, alkylsulfonyl vs. arylsulfonyl distinctions may influence target selectivity.

Dopamine Transporter (DAT) Binding Profiles

  • GBR-12909 (): A DAT inhibitor with bis(4-fluorophenyl) and propyl groups. The target’s propylsulfonyl group lacks the aromaticity of GBR-12909’s fluorophenyl moieties, likely reducing DAT affinity. Bridged piperazine analogs () showed rigidified structures improve binding, but the target’s flexibility may limit potency.

Anticancer and Cytotoxic Potential

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (): Benzoyl and chlorobenzhydryl substituents conferred cytotoxicity against liver, breast, and colon cancer lines. The target’s sulfonyl group may similarly disrupt cancer cell proliferation but requires empirical validation.
  • 4-Nitroimidazole-Piperazinyl-Triazoles (): Hybrid structures with nitroimidazole moieties showed antitumor activity. The absence of such groups in the target compound may limit direct comparison, though sulfonyl groups could contribute to DNA alkylation or enzyme inhibition.

Key Data Tables

Table 1. Structural and Functional Comparison of Piperazine Derivatives

Compound Substituents Key Biological Activity Notable Findings Reference
Target Compound 3-Methoxybenzyl, Propylsulfonyl Under investigation Potential metabolic stability
1c (4-MeO-phenyl) 4-Methoxyphenyl, Hydroxypropyl Anti-Candida Para-substitution enhances activity
4-MeOPP 4-Methoxyphenyl Receptor binding High DAT/SERT selectivity
GBR-12909 Bis(4-fluorophenyl), Propyl DAT inhibition Aromatic groups critical for binding
Compound 3-Chlorobenzyl, Tosyl Unknown Tosyl enhances electronic withdrawal
Sulfonamide-Piperazine Sulfonamide Antibacterial Sulfonyl boosts antimicrobial effects

Table 2. Physicochemical Properties

Property Target Compound 4-MeOPP GBR-12909
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.1 ~5.8 (highly lipophilic)
Solubility High (due to methoxy) Moderate Low
Metabolic Stability High (sulfonyl group) Moderate Low (ester hydrolysis)

Biological Activity

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine can be described as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_2O2_2S
  • Molecular Weight : Approximately 300.4 g/mol

The compound features a piperazine ring substituted with a methoxybenzyl group and a propylsulfonyl group. These functional groups are believed to enhance the compound's solubility and binding affinity to various biological targets, thereby influencing its pharmacological profile.

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The methoxybenzyl group may facilitate binding to aromatic residues in target proteins, while the propylsulfonyl group enhances solubility and bioavailability. Preliminary studies suggest that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF) , both of which play critical roles in inflammatory responses and various disease processes.

Antiinflammatory Effects

Research indicates that 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine may inhibit pathways associated with inflammation. Its potential to modulate MMPs suggests a role in reducing tissue remodeling and inflammation. This is particularly relevant in conditions such as arthritis and cancer, where MMP activity is often dysregulated.

Anticancer Potential

The compound's interaction with TNF pathways positions it as a candidate for cancer therapy. By inhibiting TNF, it may reduce tumor necrosis and promote apoptosis in cancer cells. In vitro studies have shown that piperazine derivatives can induce cell death mechanisms such as necroptosis, which could be beneficial in overcoming chemoresistance in various cancers .

Study on Cell Viability

A notable study assessed the effects of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine on K562 leukemic cells. The results indicated that the compound exhibited significant cytotoxicity in a concentration-dependent manner. The IC50 values were determined using both trypan blue exclusion and MTT assays, revealing an IC50 of approximately 427 μM at 72 hours. The mechanism involved was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction, leading to cell cycle arrest .

Assay Type IC50 Value (μM) Time Point (hours)
Trypan Blue42772
MTT5072

In Vivo Efficacy

In vivo studies have demonstrated that derivatives similar to 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine can effectively reduce inflammation in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). These findings support the notion that such compounds can modulate immune responses and provide therapeutic benefits in inflammatory conditions .

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